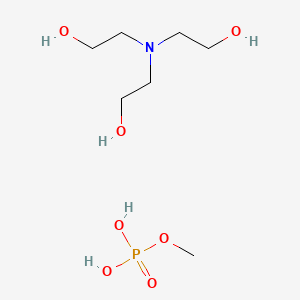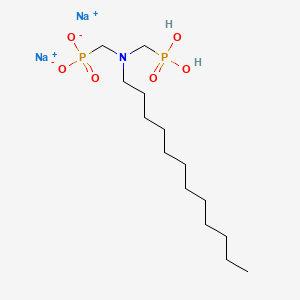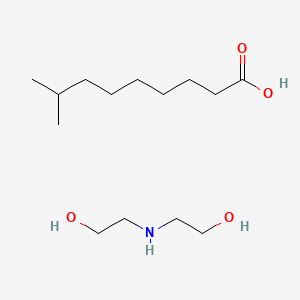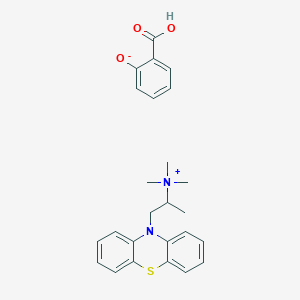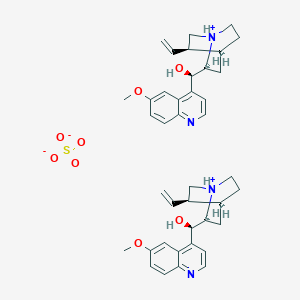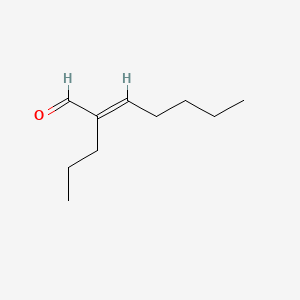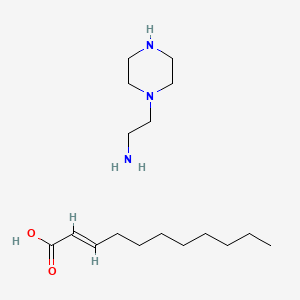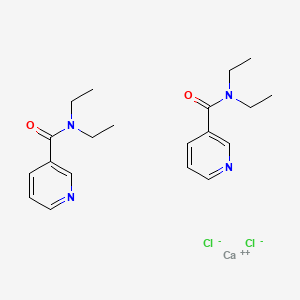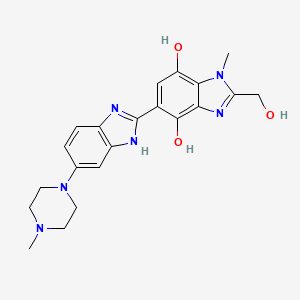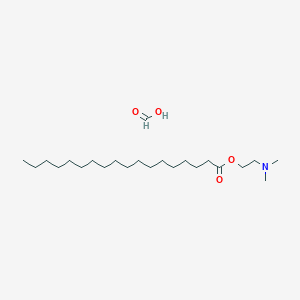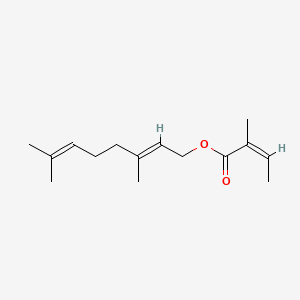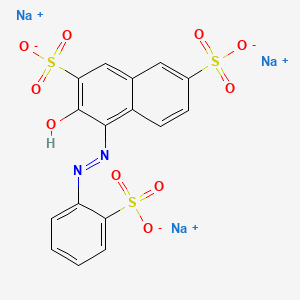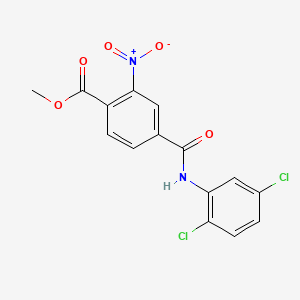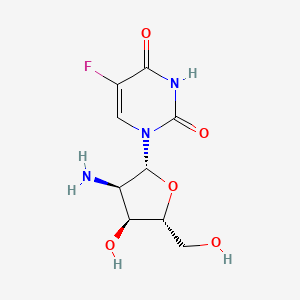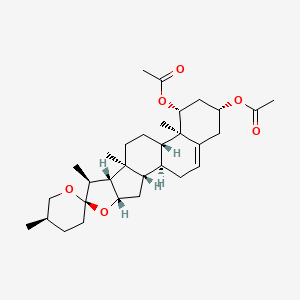
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- is a chemical compound with the molecular formula C31H46O6 and a molecular weight of 514.693 g/mol . It is a derivative of spirostane, a type of steroidal sapogenin, and is characterized by its unique structure, which includes a spirostane backbone with diacetate groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- typically involves the acetylation of spirost-5-ene-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of spirost-5-ene-1,3-diol.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of steroidal drugs and other related compounds.
Mechanism of Action
The mechanism of action of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Spirost-5-ene-1,3-diol: The non-acetylated form of the compound.
Spirost-5-ene-3,27-diol: Another derivative with hydroxyl groups at different positions.
Furost-5-ene-3,22,26-triol: A related compound with a furostane backbone.
Uniqueness
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6155-50-6 |
|---|---|
Molecular Formula |
C31H46O6 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-acetyloxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C31H46O6/c1-17-9-12-31(34-16-17)18(2)28-26(37-31)15-25-23-8-7-21-13-22(35-19(3)32)14-27(36-20(4)33)30(21,6)24(23)10-11-29(25,28)5/h7,17-18,22-28H,8-16H2,1-6H3/t17-,18+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
NAJOUDAEBSDOST-QCMZPDNYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


